5-chloro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-2-nitrobenzamide
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Overview
Description
5-chloro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-2-nitrobenzamide is a chemical compound with the molecular formula C21H23ClN2O3 and a molecular weight of 386.88 g/mol.
Preparation Methods
The synthesis of 5-chloro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-2-nitrobenzamide involves several steps. Typically, the synthetic route includes the following steps:
Formation of the tetrahydroquinoline core: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the tetrahydroquinoline structure.
Introduction of the isobutyryl group: This step involves the acylation of the tetrahydroquinoline core using isobutyryl chloride in the presence of a base such as pyridine.
Nitration of the benzamide: The benzamide moiety is nitrated using a mixture of concentrated nitric acid and sulfuric acid.
Chlorination: The final step involves the chlorination of the benzamide ring using thionyl chloride or another chlorinating agent.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
5-chloro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-2-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.
Substitution: The chlorine atom on the benzamide ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form corresponding substituted products.
Oxidation: The tetrahydroquinoline core can be oxidized to form quinoline derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, tin(II) chloride, potassium permanganate, and chromium trioxide. Major products formed from these reactions include amine derivatives, substituted benzamides, and quinoline derivatives.
Scientific Research Applications
5-chloro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-2-nitrobenzamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-chloro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-2-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it may interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial effects.
Comparison with Similar Compounds
5-chloro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-2-nitrobenzamide can be compared with other similar compounds, such as:
5-chloro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methoxybenzamide: This compound has a methoxy group instead of a nitro group, which may result in different biological activities and chemical reactivity.
5-chloro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-2-aminobenzamide: This compound has an amino group instead of a nitro group, which may affect its reduction and substitution reactions.
5-chloro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-2-hydroxybenzamide: This compound has a hydroxy group instead of a nitro group, which may influence its oxidation reactions and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
5-chloro-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O4/c1-12(2)20(26)23-9-3-4-13-5-7-15(11-18(13)23)22-19(25)16-10-14(21)6-8-17(16)24(27)28/h5-8,10-12H,3-4,9H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SILPIFWONGLESS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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